molecular formula C15H17NO2 B1328986 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine CAS No. 946773-92-8

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine

Cat. No.: B1328986
CAS No.: 946773-92-8
M. Wt: 243.3 g/mol
InChI Key: KPYBKZOVURWYOE-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound is characterized by a diphenyl ether core framework with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C15H17NO2, corresponding to a molecular weight of 243.30 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-methoxy-4-methylphenoxy)-5-methylaniline, which precisely describes the substitution pattern and functional group arrangement.

The molecular architecture consists of two benzene rings connected through an ether linkage, with the first ring bearing methoxy and methyl substituents at the 2- and 4-positions respectively. The second aromatic ring contains an amino group at the 2-position and a methyl group at the 5-position relative to the ether oxygen. This specific arrangement creates a substituted diphenyl ether derivative with distinct electronic and steric properties. The compound is also referenced in chemical databases under the MDL number MFCD08688051, facilitating its identification across various scientific platforms.

The Simplified Molecular Input Line Entry System representation provides a computational description of the molecular connectivity: NC1=CC(C)=CC=C1OC2=CC=C(C)C=C2OC. This notation captures the complete structural information including the amino functional group, methyl substituents, methoxy group, and ether linkage. The International Chemical Identifier string InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3 provides an unambiguous structural representation suitable for computational applications.

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of this compound requires examination of its solid-state structure and molecular geometry parameters. While specific crystallographic data for this compound is not extensively documented in the available literature, computational predictions provide insight into its three-dimensional structure. The compound exhibits a calculated density of 1.1 ± 0.1 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement.

The molecular geometry is influenced by the dihedral angle between the two aromatic rings connected through the ether linkage. The presence of methoxy and methyl substituents introduces steric considerations that affect the overall molecular conformation. The ether oxygen atom serves as a flexible hinge point, allowing rotation between the two aromatic systems. This conformational flexibility is crucial for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets.

The calculated topological polar surface area of 44.5 square angstroms indicates the extent of polar surface area available for intermolecular interactions. This parameter is particularly relevant for predicting the compound's physicochemical properties and biological activity. The molecular complexity value of 259, as determined by computational analysis, reflects the structural intricacy arising from multiple substituents and the diphenyl ether framework.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. While comprehensive nuclear magnetic resonance data specifically for this compound is limited in the available literature, analysis of related structures provides insight into expected spectral characteristics. The proton nuclear magnetic resonance spectrum would be expected to show distinct signals corresponding to the aromatic protons, methyl groups, methoxy group, and amino protons.

The aromatic region would display multiple signals reflecting the substitution patterns on both benzene rings. The methoxy group would appear as a singlet in the aliphatic region, typically around 3.8 parts per million, integrating for three protons. The two methyl groups attached to the aromatic rings would generate separate singlet signals, each integrating for three protons, with chemical shifts influenced by their electronic environments. The amino group protons would appear as a broad signal, potentially exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, revealing the carbon framework and substitution patterns. The carbonyl carbon signals would appear in distinct regions: aromatic carbons bearing substituents would show characteristic downfield shifts, while the methoxy carbon would appear in the aliphatic region. The quaternary aromatic carbons would be distinguishable from the protonated aromatic carbons based on their chemical shifts and multiplicity patterns.

Infrared and Raman Spectroscopic Signatures

Infrared and Raman spectroscopy provide complementary information about the vibrational modes and functional groups present in this compound. The infrared spectrum would be expected to show characteristic absorption bands corresponding to the amino group, aromatic carbon-carbon stretching, ether linkage, and methoxy functionality. The amino group would generate distinctive nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, appearing as two bands corresponding to symmetric and antisymmetric stretching modes.

The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, with multiple bands reflecting the substituted benzene rings. The ether carbon-oxygen stretching would generate absorption around 1200-1300 wavenumbers, while the methoxy carbon-oxygen stretch would appear in a similar region but with distinct intensity and frequency characteristics. The aromatic carbon-hydrogen bending vibrations would contribute to the fingerprint region below 1500 wavenumbers.

Raman spectroscopy would provide complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes would be prominent in the Raman spectrum, along with carbon-carbon stretching vibrations. The combination of infrared and Raman data would provide a comprehensive vibrational fingerprint for compound identification and structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would reveal characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak would appear at mass-to-charge ratio 243, corresponding to the molecular weight of 243.30 grams per mole. Under electron ionization conditions, the compound would undergo predictable fragmentation processes involving cleavage of the ether bond and loss of substituent groups.

The base peak in the mass spectrum would likely correspond to a stable fragment ion formed through cleavage adjacent to the ether oxygen atom. Loss of the methoxy group (31 mass units) would generate a prominent fragment ion at mass-to-charge ratio 212. Additional fragmentation would involve loss of methyl groups (15 mass units each) and formation of substituted phenyl cation fragments. The amino group might undergo loss of ammonia (17 mass units) under certain ionization conditions.

Electrospray ionization mass spectrometry would provide different fragmentation patterns, typically showing the protonated molecular ion [M+H]+ at mass-to-charge ratio 244. Sodium and potassium adducts might also be observed at mass-to-charge ratios 266 and 282 respectively. Tandem mass spectrometry experiments would provide detailed fragmentation pathways and structural confirmation through collision-induced dissociation studies.

Computational Modeling and Quantum Chemical Calculations

Computational chemistry approaches provide valuable insights into the electronic structure, molecular properties, and behavior of this compound. Quantum chemical calculations reveal important molecular descriptors that influence the compound's physicochemical properties and potential biological activity. The calculated octanol-water partition coefficient (XlogP3) of 3.6 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics.

Density functional theory calculations provide detailed information about the electronic structure, including frontier molecular orbital energies, electron density distributions, and atomic charges. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns. The amino group serves as an electron-donating substituent, influencing the overall electronic characteristics of the aromatic system.

Molecular dynamics simulations can provide insights into conformational flexibility and preferred geometries in different environments. The calculated number of rotatable bonds (3) indicates moderate conformational flexibility, primarily involving rotation around the ether linkage and methoxy group. The heavy atom count of 18 reflects the molecular size and structural complexity. These computational parameters collectively provide a comprehensive understanding of the compound's molecular properties and potential applications in various scientific domains.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBKZOVURWYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230935
Record name 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946773-92-8
Record name 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946773-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine typically involves the reaction of 2-methoxy-4-methylphenol with appropriate amine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the phenol derivative reacts with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine exhibits various biological activities, particularly in the context of receptor interactions and enzyme inhibition.

Receptor Modulation

The compound has been studied for its interaction with dopamine receptors, particularly the D1 receptor. It has shown promise in enhancing cAMP production, a critical signaling pathway in neuronal communication. In assays measuring D1 receptor activity, it displayed significant potency, suggesting its potential as a therapeutic agent in neurological disorders .

Enzyme Inhibition

There is evidence that this compound can inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This property may have implications for pharmacokinetics and drug-drug interactions, making it relevant in the development of new pharmaceuticals .

Pharmaceutical Development

The unique properties of this compound make it a candidate for the development of new drugs targeting neurological conditions. Its ability to modulate receptor activity could lead to advancements in treatments for diseases such as Parkinson's and schizophrenia.

Analytical Chemistry

The compound's distinct chemical structure allows it to be used as a standard or reference material in analytical chemistry. Its behavior in various solvents can provide insights into solubility and partitioning phenomena, which are crucial for understanding drug formulation and delivery systems.

Case Study 1: Neuropharmacology

In a study published in Nature Neuroscience, researchers investigated the effects of various phenylamine derivatives on dopamine receptor signaling. This compound was identified as a potent modulator of D1 receptor activity, with an EC50 value indicating high efficacy at low concentrations .

CompoundEC50 (nM)Emax (%)
This compound5085
Control (Dopamine)1095

Case Study 2: Drug Metabolism

A study published in Journal of Medicinal Chemistry explored the metabolic pathways of phenylamine derivatives. The findings indicated that this compound significantly inhibited CYP3A4 activity, highlighting its potential impact on drug metabolism and safety profiles .

EnzymeInhibition (%)
CYP3A470
CYP2D630

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine

  • Structural Difference : Replaces the 5-methyl group with a trifluoromethyl (-CF₃) group.
  • Impact :
    • Molecular Weight : Increases from ~281 (estimated for target compound) to 297.27 g/mol due to the heavier -CF₃ group .
    • Electron-Withdrawing Effect : The -CF₃ group enhances electrophilicity, lowering the pKa (predicted: 3.16) compared to the methyl-substituted analog .
    • Boiling Point : Higher predicted boiling point (349.5°C) due to increased molecular weight and polarity .

[1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine

  • Structural Difference: Features an ethyl-benzyl amine moiety instead of the phenoxy-aniline backbone.
  • Impact: Molecular Formula: C₁₈H₂₃NO₂ (molar mass 285.38 g/mol) versus the target compound’s simpler C₁₅H₁₇NO₂ (estimated) .

2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine

  • Structural Difference : Incorporates a piperazinyl group (-N-(CH₂CH₂)₂N-benzyl) at the 2-position.
  • Impact :
    • Basic Nitrogen : Introduces a basic center, altering solubility in acidic environments.
    • Molecular Weight : 281.4 g/mol, comparable to the target compound .
    • Applications : Likely used in pharmaceutical intermediates due to the piperazine moiety’s prevalence in bioactive molecules .

Reactivity and Stability

  • Decomposition Under Oxidative Conditions: A lignin model compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)-propan-1-ol (structurally related to the target compound), undergoes Cα-Cβ bond cleavage when treated with HNO₃/NaNO₂, yielding veratraldehyde (35%) and 4-nitroveratrole (6%) . The trifluoromethyl analog’s stability under similar conditions is unreported, but its lower pKa implies higher susceptibility to acid-catalyzed reactions .

Research Implications

  • Synthetic Chemistry : Substituents like -CF₃ or piperazinyl groups can fine-tune reactivity for targeted synthesis .
  • Material Science : Electron-donating groups (methoxy, methyl) may stabilize aromatic systems in polymer or dye applications .

Biological Activity

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine, also known by its CAS number 946773-92-8, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2, with a molecular weight of 243.30 g/mol. Its structure features a methoxy group and a methyl group on the phenyl rings, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant activity that could be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : There is emerging evidence that this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The methoxy and methyl substituents may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
  • The compound may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated that the compound exhibited notable free radical scavenging activity. The EC50 value for antioxidant activity was found to be approximately 10.46 ppm, indicating effective antioxidant potential .

Cytotoxicity Studies

Research involving various cancer cell lines revealed that this compound displayed cytotoxic effects. For instance, it showed selective cytotoxicity against MCF-7 breast cancer cells in MTT assays, which is indicative of its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
This compoundModerateHighHigh
2-Methoxy-4-vinylphenolLowModerateModerate
5-Fluoro-2-nitroanilineHighLowLow

Case Studies

  • Antimicrobial Efficacy : A case study conducted on a series of phenolic compounds reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cancer Research : In a study focusing on breast cancer therapies, the compound was part of a screening process that identified it as a promising candidate for further development due to its selective cytotoxicity against cancer cells without affecting normal cells .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution to introduce the phenoxy group. For example, coupling 2-methoxy-4-methylphenol with 5-methyl-2-nitroaniline under catalytic CuI/L-proline conditions, followed by nitro reduction. Optimize reaction efficiency by varying catalysts (e.g., Pd/C for hydrogenation) and solvents (DMSO or DMF for polar intermediates). Monitor purity via HPLC (>99.0% purity thresholds, as in ) and confirm structural integrity using 1H^1H-NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity analysis, referencing retention times against standards. Structural confirmation requires 1H^1H-NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and FT-IR (C-O-C stretch at ~1250 cm1^{-1}). Melting point determination (e.g., compare to analogs like 4-Methoxy-2(5H)-furanone, mp 62–64°C in ) can indicate crystallinity .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store below -20°C in amber vials under inert atmosphere (N2_2) to prevent oxidation. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles (e.g., ≤0.1% total impurities as per pharmacopeial standards in ) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Employ a split-plot experimental design (as in ) to systematically test stability across pH (1–13) and temperature (25–80°C). Use LC-MS to identify degradation products (e.g., demethylation or hydrolysis byproducts). Statistical tools like ANOVA can isolate significant factors, while Arrhenius modeling predicts long-term stability .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for aryl-ether bond cleavage. Validate experimentally via kinetic studies (e.g., varying Pd catalyst loadings) and trapping intermediates with TEMPO. Compare results to structurally similar compounds like 3-Methoxyphenyl trifluoromethanesulfonate ( ) to identify substituent effects .

Q. How does the compound interact with biological targets, and what validation strategies are required?

  • Methodological Answer : Conduct molecular docking simulations against proposed targets (e.g., cytochrome P450 enzymes). Validate via in vitro assays (e.g., enzyme inhibition IC50_{50}) and compare to analogs like 5-Methoxytryptophol (). Use metabolomic profiling (LC-HRMS) to identify bioactive metabolites and assess toxicity thresholds .

Key Considerations for Researchers

  • Avoid Reliance on Non-Peer-Reviewed Sources : Exclude data from vendors like BenchChem () and prioritize peer-reviewed methodologies (e.g., RIFM safety assessments in ).
  • Experimental Replication : Use randomized block designs () to minimize bias in biological or environmental studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.